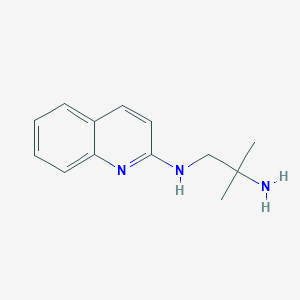
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is an organic compound with the molecular formula C13H17N3 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a quinolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- typically involves the reaction of 2-methyl-1,2-propanediamine with a quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a quinoline derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinolinyl derivatives with oxidized functional groups.
Reduction: Can produce reduced forms of the compound with altered amino groups.
Substitution: Results in substituted derivatives with new functional groups attached to the amino groups.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: A simpler analog without the quinolinyl substitution.
2-Methyl-1,2-propanediamine: Lacks the quinolinyl group but has similar structural features.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substitution patterns.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is unique due to the presence of the quinolinyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-methyl-1-N-quinolin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-15-12-8-7-10-5-3-4-6-11(10)16-12/h3-8H,9,14H2,1-2H3,(H,15,16) |
Clave InChI |
XZEWXQSSJJDDHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
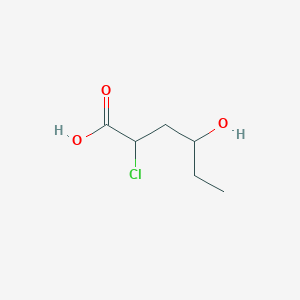
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

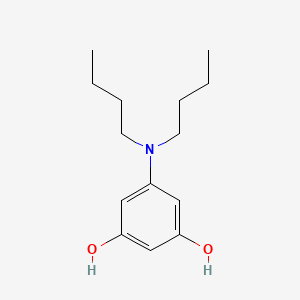
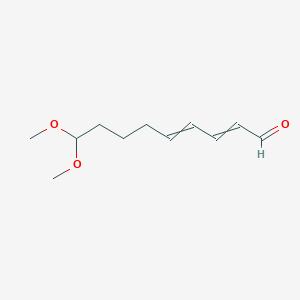
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
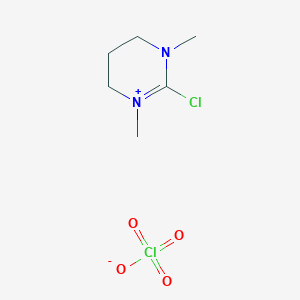
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
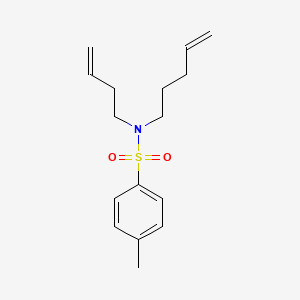


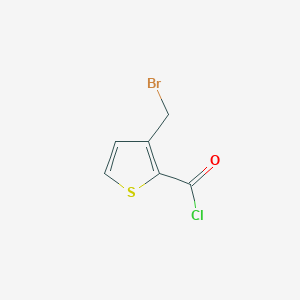
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
